Lawsone

Description

2-Hydroxy-1,4-naphthoquinone has been reported in Impatiens glandulifera, Impatiens parviflora, and other organisms with data available.

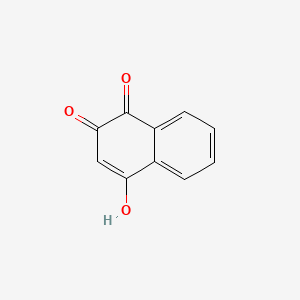

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCHIGAIXREVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68310-00-9 (hydrochloride salt) | |

| Record name | Lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025428 | |

| Record name | 2-Hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-1,4-naphthoquinone appears as yellow prisms or yellow powder. (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83-72-7 | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lawsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lawsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lawsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAWSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH4A6LV1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Biosynthesis of Lawsone in Lawsonia inermis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lawsone (2-hydroxy-1,4-naphthoquinone), the principal bioactive and coloring compound in Henna (Lawsonia inermis), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Understanding its biosynthesis is pivotal for metabolic engineering strategies to enhance its production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Lawsonia inermis, presenting key enzymes, intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the study of this pathway, and visual diagrams to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Lawsonia inermis, commonly known as henna, has been utilized for centuries in traditional medicine and cosmetics.[3] The therapeutic and dyeing properties of this plant are primarily attributed to a naphthoquinone derivative, this compound.[4] The concentration of this compound in dried henna leaves typically ranges from 0.5% to 2.0%.[5] The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic compounds.[1][6] This guide delineates the multi-enzymatic conversion of primary metabolites into the specialized secondary metabolite, this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the shikimate pathway, commencing with the conversion of chorismate. The pathway proceeds through several key enzymatic steps, ultimately yielding the characteristic 2-hydroxy-1,4-naphthoquinone structure of this compound.[1][6]

The established pathway involves the following sequential enzymatic reactions:

-

Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (ICS) .[1][6]

-

Isochorismate to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC): This step is not explicitly detailed in the provided search results for this compound biosynthesis but is a known part of the menaquinone biosynthesis pathway from which the this compound pathway is derived.

-

SHCHC to o-Succinylbenzoate (OSB): 2-succinylbenzoate synthase (MenC) catalyzes the conversion of SHCHC to OSB.[1][3]

-

OSB to OSB-CoA: o-Succinylbenzoate-CoA ligase (MenE) then activates OSB by ligating it to Coenzyme A, forming OSB-CoA.[1]

-

OSB-CoA to 1,4-dihydroxy-2-naphthoate (DHNA): 1,4-dihydroxy-2-naphthoate synthase (MenB) , also known as naphthoate synthase, catalyzes the cyclization of OSB-CoA to form DHNA.[1][7]

-

DHNA to this compound: The final step is the conversion of DHNA to this compound, which is proposed to be catalyzed by a DHNA-CoA thioesterase , though the specific enzyme in Lawsonia inermis has not been fully characterized.[1]

Quantitative Data

This section presents available quantitative data related to the this compound biosynthesis pathway. Due to the limited research on the specific enzymes from Lawsonia inermis, data from homologous enzymes in other plant species and microorganisms are included for comparative purposes.

Table 1: Concentration of this compound in Lawsonia inermis Leaves

| Plant Material | Extraction Method | Quantification Method | This compound Content ( g/100g of dried crude drug) | Reference |

| Dried Leaves | Ethanolic Extraction | TLC-Densitometry | 0.76 ± 0.05 | [1] |

| Dried Leaves | Ethanolic Extraction | TLC Image Analysis | 0.87 ± 0.11 | [1] |

| Dried Leaves | Alkaline Extraction (1.0 M Na2CO3) | HPLC | 0.536 | [8][9] |

| Fresh Leaves | Hydro-alcoholic Extraction | HPTLC | 0.00053 | [10] |

| Dried Leaves | Hydro-alcoholic Extraction | HPTLC | 0.00069 | [10] |

| Dried Leaves | Diethyl ether Extraction | Gravimetric | 0.745 - 1.01 | [4] |

Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway (and Homologs)

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

| Isochorismate Synthase 1 (ICS1) | Arabidopsis thaliana | Chorismate | 34.3 ± 3.7 | 38.1 ± 1.5 | [11] |

| Isochorismate Synthase 2 (ICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 17.0 ± 1.2 | [11] |

| Isochorismate Synthase (MenF) | Escherichia coli | Chorismate | 195 ± 23 | 80 | [12] |

| o-Succinylbenzoate Synthase | Amycolatopsis | SHCHC | - | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of this compound from Lawsonia inermis Leaves

Objective: To extract and quantify the this compound content from dried henna leaves.

Materials:

-

Dried and powdered Lawsonia inermis leaves

-

Hexane

-

Dichloromethane

-

95% Ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

This compound standard (Sigma-Aldrich)

-

TLC plates (silica gel 60 GF254)

-

HPLC system with a C18 column and DAD detector

-

Mobile phase for TLC: Toluene:Ethyl acetate:Acetic acid (8:1:1 v/v/v)[1]

Protocol:

-

Soxhlet Extraction:

-

Weigh 5 g of powdered L. inermis leaves and place it in a cellulose thimble.[1]

-

Sequentially extract the powder with hexane, dichloromethane, and 95% ethanol in a Soxhlet apparatus until the solvent runs clear for each.[1]

-

Collect the ethanolic extract, which contains the this compound.

-

Concentrate the ethanolic extract to dryness using a rotary evaporator under vacuum.[1]

-

Dissolve a known weight of the dried extract in ethanol for subsequent analysis.

-

-

Quantification by TLC-Densitometry:

-

Prepare a standard stock solution of this compound in ethanol (e.g., 1 mg/mL).

-

Prepare a series of standard solutions with concentrations ranging from 5 to 60 µg/mL.[1]

-

Apply 5 µL of the sample extract and each standard solution onto a TLC plate.[1]

-

Develop the plate in a TLC chamber saturated with the mobile phase (Toluene:Ethyl acetate:Acetic acid, 8:1:1).[1]

-

After development, air dry the plate and scan it using a TLC scanner at a wavelength of 283 nm.[1]

-

Quantify the this compound content in the sample by comparing the peak area of the sample with the calibration curve generated from the standards.

-

-

Quantification by HPLC:

-

Prepare a standard stock solution of this compound in the mobile phase.

-

Prepare a series of standard solutions for calibration.

-

Filter the sample extract and standard solutions through a 0.45 µm syringe filter.

-

Inject 20 µL of the sample and standards into the HPLC system.

-

Elute the compounds isocratically with a mobile phase of water:acetonitrile (60:40) at a flow rate of 1.2 mL/min.[8][9]

-

Set the column temperature to 30°C and the DAD detector to 260 nm.[8][9]

-

Identify and quantify the this compound peak in the sample by comparing its retention time and peak area to those of the standards.

-

Heterologous Expression and Purification of a this compound Biosynthesis Enzyme (General Protocol)

Objective: To produce and purify a recombinant enzyme from the this compound biosynthesis pathway (e.g., Isochorismate Synthase) for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

Gene encoding the target enzyme synthesized and cloned into the expression vector

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

-

SDS-PAGE analysis equipment

Protocol:

-

Transformation and Expression:

-

Transform the expression plasmid into competent E. coli cells.

-

Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and store the cell pellet at -80°C.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the protein.

-

Pool the fractions containing the purified protein and dialyze against the dialysis buffer to remove imidazole and for proper protein folding.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Enzyme Assay for Isochorismate Synthase (ICS)

Objective: To determine the kinetic parameters of recombinant Isochorismate Synthase.

Materials:

-

Purified recombinant ICS enzyme

-

Chorismate (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.7, 10 mM MgCl2)[11]

-

HPLC system

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer and varying concentrations of chorismate.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).[11]

-

Initiate the reaction by adding a known amount of the purified ICS enzyme.

-

Incubate the reaction for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.[11]

-

Stop the reaction by methods such as heat inactivation or by passing the mixture through a centrifugal filter to remove the enzyme.[11]

-

-

Product Detection by HPLC:

-

Inject an aliquot of the reaction mixture (the flow-through from the centrifugal filter) onto a reverse-phase HPLC column.[11]

-

Monitor the elution of the substrate (chorismate) and the product (isochorismate) by absorbance at 274 nm.[11]

-

Quantify the amount of isochorismate formed based on a standard curve.

-

-

Kinetic Analysis:

-

Determine the initial velocity of the reaction at each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate the kcat from the Vmax and the enzyme concentration.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and key experimental workflows.

Caption: The biosynthetic pathway of this compound from primary metabolites.

Caption: Workflow for the extraction and quantification of this compound.

Caption: General workflow for heterologous expression and purification of an enzyme.

Conclusion

The biosynthesis of this compound in Lawsonia inermis represents a significant area of research with implications for the pharmaceutical and cosmetic industries. This technical guide has provided a comprehensive overview of the pathway, compiling the current knowledge on its enzymatic steps, available quantitative data, and detailed experimental protocols. The provided visualizations aim to enhance the understanding of the complex biochemical processes involved. Further research is warranted to fully characterize the enzymes from Lawsonia inermis and to elucidate the regulatory mechanisms governing this compound production. Such knowledge will be instrumental in developing strategies for the sustainable and enhanced production of this valuable natural product.

References

- 1. Pharmacognostic Specifications and this compound Content of Lawsonia inermis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.umt.edu.pk [journals.umt.edu.pk]

- 5. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 7. Naphthoate synthase - Wikipedia [en.wikipedia.org]

- 8. HPLC determination of this compound in alkaline extracts of henna leaves (lawsonia inermis)/ Nurul Fasihah Idaham - UiTM Institutional Repository [ir.uitm.edu.my]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. [PDF] DETERMINATION OF this compound CONTENT IN FRESH AND DRIED LEAVES OF LAWSONIA INERMIS LINN. AND ITS QUANTITATIVE ANALYSIS BY HPTLC | Semantic Scholar [semanticscholar.org]

- 11. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Hydroxy-1,4-Naphthoquinone (Lawsone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,4-naphthoquinone, commonly known as Lawsone or hennotannic acid, is a naturally occurring red-orange pigment extracted from the leaves of the henna plant (Lawsonia inermis).[1] Beyond its traditional use as a dye, this compound has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its versatile chemical structure serves as a valuable scaffold for the synthesis of numerous biologically active compounds and materials. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological activities of 2-hydroxy-1,4-naphthoquinone, tailored for professionals in research and drug development.

Chemical and Physical Properties

2-Hydroxy-1,4-naphthoquinone is a yellow crystalline solid.[3] It is sparingly soluble in water but soluble in many organic solvents.[4][5] The presence of both a hydroxyl group and a quinone moiety contributes to its unique chemical reactivity and biological functions.

Table 1: Physicochemical Properties of 2-Hydroxy-1,4-Naphthoquinone

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-1,4-naphthoquinone | |

| Synonyms | This compound, Henna, Natural Orange 6 | [6] |

| CAS Number | 83-72-7 | [6] |

| Molecular Formula | C₁₀H₆O₃ | [6] |

| Molecular Weight | 174.15 g/mol | [6] |

| Appearance | Yellow prisms or powder | [3] |

| Melting Point | 192-195 °C (decomposes) | [6] |

| Boiling Point | 339.9 °C at 760 mmHg (estimated) | [7] |

| Solubility in Water | 2 g/L at 20 °C | [6] |

| Solubility in Organic Solvents | Soluble in acetonitrile (slightly), chloroform (slightly), methanol (slightly), and glacial acetic acid. | [1][8] |

| Density | ~1.46 g/cm³ | [7] |

| pKa | 4.31 (predicted) | [1] |

| LogP | 1.380 | [1] |

| λmax | 333 nm (in acetonitrile), 452 nm, 478 nm (in aqueous solution) | [4][9] |

Spectroscopic Data

The structural characterization of 2-hydroxy-1,4-naphthoquinone is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-Hydroxy-1,4-Naphthoquinone

| Technique | Solvent/Method | Key Peaks/Signals | Reference(s) |

| UV-Vis | Acetonitrile | 333 nm | [9] |

| Aqueous solution | 478 nm | [9] | |

| 452 nm | [9] | ||

| FTIR (KBr disc) | KBr | ~3426 cm⁻¹ (O-H stretch), ~1661-1646 cm⁻¹ (C=O stretch), ~1587 cm⁻¹ (C=C stretch) | [10] |

| ¹H NMR | DMSO-d₆ | Signals corresponding to aromatic protons and the hydroxyl proton. | [3] |

| ¹³C NMR | DMSO-d₆ | Signals for carbonyl carbons and aromatic carbons. | [3] |

| Mass Spectrometry (EI) | - | Molecular ion peak at m/z 174. | [11] |

Experimental Protocols

Synthesis of 2-Hydroxy-1,4-Naphthoquinone from 1-Naphthol

This one-pot synthesis method provides an efficient route to this compound.[3]

Materials:

-

1-Naphthol

-

Urea-hydrogen peroxide

-

Potassium tert-butoxide (t-BuOK)

-

Alcohol (e.g., methanol or ethanol)

-

Oxygen source (e.g., air)

Procedure:

-

Dissolve 1-naphthol in the chosen alcohol in a reaction vessel.

-

Add potassium tert-butoxide to the solution to create a basic medium.

-

Introduce urea-hydrogen peroxide as the catalyst.

-

Sparge the reaction mixture with oxygen (or leave open to the air) and stir at room temperature. The reaction is typically carried out without external heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable acid.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-hydroxy-1,4-naphthoquinone by recrystallization or column chromatography.

Purification by Column Chromatography

Materials:

-

Crude 2-hydroxy-1,4-naphthoquinone

-

Silica gel (60-120 mesh)

-

Eluent (e.g., a mixture of ethanol and ethyl acetate)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with the eluent, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified 2-hydroxy-1,4-naphthoquinone.

Spectroscopic Analysis

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[12]

-

Data Acquisition: Record the absorbance spectrum from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with the solvent as a blank.[12]

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Obtain the infrared spectrum using an FTIR spectrometer.

NMR Spectroscopy:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][13]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[3][13]

Chemical Reactivity

2-Hydroxy-1,4-naphthoquinone exhibits reactivity characteristic of both phenols and quinones. It behaves as a weak organic acid and is incompatible with strong oxidizing and reducing agents.[14] The quinone ring is susceptible to nucleophilic addition reactions, and the hydroxyl group can undergo reactions such as etherification.

A key reaction for synthesizing derivatives is the Mannich reaction , where this compound reacts with an aldehyde and a primary or secondary amine to form 3-substituted aminomethyl derivatives.[15]

Biological Activities and Signaling Pathways

2-Hydroxy-1,4-naphthoquinone's biological effects are largely attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress.[6] This mechanism is central to its antimicrobial and anticancer activities.

Antimicrobial Mechanism

The antimicrobial action of this compound is believed to involve multiple mechanisms:

-

Redox Cycling and ROS Production: this compound can be reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals and other ROS. These ROS can damage cellular components like DNA, proteins, and lipids, leading to cell death.[6]

-

Interaction with Cell Membranes: this compound and its derivatives can interact with bacterial cell membranes, disrupting their integrity and function.[16]

-

Enzyme Inhibition: The naphthoquinone scaffold can interact with the active sites of various enzymes, inhibiting their function.[16]

Antioxidant Activity and Interaction with Signaling Pathways

Paradoxically, while this compound can induce oxidative stress, it also exhibits antioxidant properties. This dual role depends on the cellular context and concentration. At lower concentrations, it may act as an antioxidant by scavenging free radicals.[17]

Recent studies suggest that the biological effects of naphthoquinones, including this compound derivatives, can be mediated through the modulation of key signaling pathways. The production of ROS can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are crucial in regulating cell proliferation, apoptosis, and inflammation.[18] For instance, ROS can activate pro-apoptotic pathways like JNK and p38 MAPK, while inhibiting pro-survival pathways like Akt.[18]

Conclusion

2-Hydroxy-1,4-naphthoquinone is a molecule of significant interest with a rich chemical and biological profile. Its readily available natural source and versatile reactivity make it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its properties, reaction mechanisms, and interactions with biological systems is crucial for harnessing its full potential in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising natural product.

References

- 1. This compound Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antifungal Activity of Naphthoquinones Dimeric Derived from this compound [scirp.org]

- 3. One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. This compound, a 2-hydroxy-1,4-naphthoquinone from Lawsonia inermis (henna), produces mitochondrial dysfunctions and triggers mitophagy in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF this compound AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. astrobiology.nasa.gov [astrobiology.nasa.gov]

- 10. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (this compound) as Novel Antiplatelet Agents [frontiersin.org]

- 11. 1,4-Naphthalenedione, 2-hydroxy- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant Activity of this compound and Prediction of its Activation Property on Superoxide Dismutase [imrpress.com]

- 18. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Lawsone for Researchers

For Immediate Release

This technical guide provides an in-depth overview of lawsone (2-hydroxy-1,4-naphthoquinone), a valuable naphthoquinone with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its natural origins and the methodologies for its extraction.

Executive Summary

This compound, a red-orange pigment, is a naturally occurring compound most famously derived from the henna plant (Lawsonia inermis). Beyond its traditional use as a dye, this compound exhibits a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of interest for modern therapeutic applications. This guide details the primary and secondary botanical sources of this compound and critically reviews various extraction techniques, providing quantitative data and detailed experimental protocols to aid in research and development.

Natural Sources of this compound

This compound is synthesized by a select number of plant species. The concentration of this compound can vary significantly based on the plant species, geographical location, climate, and the specific part of the plant harvested.

Primary Source: Lawsonia inermis (Henna)

The most abundant and commercially significant source of this compound is the leaves of Lawsonia inermis, a flowering plant belonging to the Lythraceae family.[1] The concentration of this compound in dried henna leaves typically ranges from 0.5% to over 2.0% by dry weight.[2][3] Several factors influence this concentration, including the cultivar, age of the plant, and environmental conditions.[1][4] Mature plants with spines tend to have a higher this compound content than younger plants.[1] Geographically, henna from warmer regions is often reported to have higher this compound levels.[4]

Other Notable Sources

While henna is the primary source, this compound has also been identified in other plant species, though generally in lower concentrations.

-

Impatiens balsamina (Balsam): Commonly known as garden balsam, the leaves and flowers of this plant contain this compound and its derivatives, such as this compound methyl ether.[5][6] One study detected a maximal content of 0.8-1.1% of 2-hydroxy-1,4-naphthoquinone and its 2-methylated derivative in the flowers of Impatiens glandulifera collected between July and August.[7]

-

Eichhornia crassipes (Water Hyacinth): The flowers of the water hyacinth have been identified as a source of this compound.[8] However, detailed quantitative data on the concentration of this compound in this plant is not widely available.

-

Juglans regia (Common Walnut): This species is known to contain juglone (5-hydroxy-1,4-naphthoquinone), an isomer of this compound.[9] While some sources mention the presence of this compound in Juglans regia, quantitative data is scarce, and it is not considered a primary source for this compound extraction.

The following table summarizes the known natural sources of this compound and the reported concentrations in various plant parts.

| Botanical Source | Family | Plant Part(s) | Reported this compound Concentration (% of dry weight) |

| Lawsonia inermis (Henna) | Lythraceae | Leaves | 0.5% - >2.0%[2][3] |

| Flowers | ~0.012% (116.9 µg/g)[10] | ||

| Branches | ~0.0005% (5.4 µg/g)[10] | ||

| Impatiens balsamina (Balsam) | Balsaminaceae | Leaves, Flowers | Data not consistently reported, but present.[5][6] |

| Impatiens glandulifera | Balsaminaceae | Flowers | 0.8% - 1.1% (this compound and its 2-methylated derivative)[7] |

| Eichhornia crassipes (Water Hyacinth) | Pontederiaceae | Flowers | Presence reported, but quantitative data is limited.[8] |

| Juglans regia (Common Walnut) | Juglandaceae | Leaves, Husks | Primarily contains the isomer juglone; this compound presence is not well-quantified.[9] |

Extraction Methodologies for this compound

The extraction of this compound from its natural sources is a critical step in its isolation for research and commercial purposes. A variety of methods have been employed, ranging from traditional solvent extraction to more modern, enhanced techniques. The choice of method can significantly impact the yield and purity of the extracted this compound.

Conventional Extraction Methods

3.1.1 Maceration: This simple technique involves soaking the plant material in a solvent for a specified period. While straightforward, it is often less efficient than other methods.

3.1.2 Soxhlet Extraction: A classical method that uses a specialized apparatus to continuously wash the plant material with a heated solvent. This technique is generally more efficient than maceration and has been shown to yield significant amounts of this compound.[11]

Advanced Extraction Techniques

3.2.1 Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing cell disruption and improving solvent penetration.[12] UAE is often faster and can provide higher yields than conventional methods.[13]

3.2.2 Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and the release of target compounds. This technique is known for its high speed and efficiency.

The table below provides a comparative overview of different extraction methods for this compound, primarily from Lawsonia inermis, with details on solvents, conditions, and resulting yields.

| Extraction Method | Plant Material | Solvent(s) | Key Parameters | Yield/Purity |

| Solvent Extraction | L. inermis leaves | Ethyl Acetate | - | 1.20% crude yield (32% purity) |

| Toluene | - | 1.125% crude yield (75% purity) | ||

| Chloroform | - | 80% purity | ||

| Soxhlet Extraction | L. inermis leaves | Methanol | 10 hours | High yield reported[14] |

| L. inermis leaves | Water | 8 hours | Comparable to commercial powder[11] | |

| Ultrasound-Assisted Extraction (UAE) | L. inermis leaves | 75.15% Methanol | Temp: 50.24°C, Time: 15.70 min, L/M ratio: 24.16 mL/g | 16.98 g from a specified quantity (optimized)[13] |

| L. inermis leaves | 60% Ethanol | Time: 15 min, L/M ratio: 0.02 g/g | 15.49% extract yield | |

| Microwave-Assisted Hydrothermal Extraction | L. inermis leaves | Water | Temp: 120°C, Time: 30 min | 76.2% recovery |

Detailed Experimental Protocols

This section provides standardized protocols for the extraction of this compound, primarily from Lawsonia inermis leaves, based on established methodologies.

Protocol for Soxhlet Extraction

-

Preparation of Plant Material: Dry the leaves of Lawsonia inermis at 40-60°C and grind them into a fine powder.

-

Extraction: Place approximately 20 g of the powdered leaves into a cellulose thimble and position it in the Soxhlet extractor.

-

Solvent Addition: Add 250 mL of methanol to the round-bottom flask.

-

Extraction Process: Heat the solvent to its boiling point and allow the extraction to proceed for 8-10 hours, ensuring continuous siphoning of the solvent over the plant material.[14]

-

Solvent Evaporation: After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

-

Purification (Optional): The crude extract can be further purified using column chromatography with a silica gel stationary phase and an appropriate mobile phase, such as a mixture of ethanol and ethyl acetate.[15]

Protocol for Ultrasound-Assisted Extraction (UAE)

-

Preparation of Plant Material: Use finely powdered, dried leaves of Lawsonia inermis.

-

Sample Preparation: Mix a known quantity of the powdered leaves with the chosen solvent (e.g., 75% methanol) at a specific liquid-to-material ratio (e.g., 24 mL/g).[13]

-

Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Extraction Conditions: Apply ultrasound at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 16 minutes) and temperature (e.g., 50°C).[13]

-

Separation: After sonication, separate the extract from the plant residue by filtration or centrifugation.

-

Solvent Removal: Evaporate the solvent from the extract to obtain the crude this compound.

Visualizations

The following diagrams illustrate the general workflow for this compound extraction and the factors influencing its natural concentration.

Caption: General experimental workflow for the extraction and purification of this compound.

Caption: Factors influencing the natural concentration of this compound in plants.

Conclusion

This compound remains a compound of significant scientific interest due to its diverse biological activities. While Lawsonia inermis is the most prolific natural source, further quantitative analysis of other plant species like Impatiens balsamina and Eichhornia crassipes could unveil alternative or complementary sources. The choice of extraction methodology is paramount in achieving high yields and purity. Modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction offer considerable advantages in terms of efficiency and reduced processing times. The data and protocols presented in this guide are intended to serve as a foundational resource for the scientific community to advance the research and development of this compound-based therapeutics.

References

- 1. ijpsm.com [ijpsm.com]

- 2. curavisoecapelli.it [curavisoecapelli.it]

- 3. tandfonline.com [tandfonline.com]

- 4. satthwa.com [satthwa.com]

- 5. wjbphs.com [wjbphs.com]

- 6. Simultaneous determination of three naphthoquinones in the leaves of Impatiens balsamina L. by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. About: this compound [dbpedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of this compound contents among Lawsonia inermis plant parts and neurite outgrowth accelerators from branches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ejmjih.com [ejmjih.com]

- 12. journalwjarr.com [journalwjarr.com]

- 13. phcog.com [phcog.com]

- 14. mdpi.com [mdpi.com]

- 15. sphinxsai.com [sphinxsai.com]

The Therapeutic Potential of Lawsone: A Comprehensive Technical Guide on its History, Traditional Uses, and Modern Pharmacological Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawsone (2-hydroxy-1,4-naphthoquinone), the primary bioactive constituent of the henna plant (Lawsonia inermis), has a rich history of use in traditional medicine spanning millennia. Revered in ancient cultures for its therapeutic properties, this remarkable molecule is now the subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the historical and traditional medicinal applications of this compound, juxtaposed with a detailed exploration of its modern pharmacological validation. We delve into the molecular mechanisms underpinning its diverse bioactivities, including its anti-inflammatory, antioxidant, antimicrobial, and wound healing properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering a synthesis of traditional knowledge and contemporary scientific evidence to unlock the full therapeutic potential of this compound.

A Journey Through Time: The History and Traditional Uses of this compound

The use of Lawsonia inermis, commonly known as henna, dates back over 5,000 years, with its roots deeply embedded in the cultures of ancient Egypt, the Middle East, the Indian subcontinent, and Africa.[1][2] Initially recognized for its cooling properties in arid desert climates, the application of a paste made from henna leaves to the palms and soles of the feet was a common practice for heat relief.[1][3] The discovery that this paste left a temporary reddish-orange stain on the skin, a result of the this compound molecule binding to keratin, led to its widespread use in body art and cosmetics.[1]

Beyond its cosmetic applications, henna has been a cornerstone of traditional medicine systems for centuries, including Ayurveda and Traditional Persian Medicine.[4] The Ebers Papyrus, one of the oldest and most significant medical papyri from ancient Egypt, documents the use of henna for treating ailments such as ringworm.[3]

Traditional medicinal applications of various parts of the henna plant are extensive and varied:

-

Dermatological Conditions: Henna has been traditionally applied as a poultice to soothe burns, eczema, and skin inflammation.[4][5] Its antiseptic properties were utilized for treating fungal and bacterial skin infections, including ringworm.[5]

-

Wound Healing: Used as a coagulant for open wounds, henna paste was believed to promote faster healing and prevent infection.[4][5]

-

Anti-inflammatory and Analgesic: A plaster made from henna flowers soaked in vinegar was traditionally applied to the forehead to relieve headaches caused by sun exposure.[5] It was also used to alleviate the pain and inflammation associated with arthritis.[4][5]

-

Fever Reduction: Rolling henna leaves into a ball with water and placing it in the hand was a traditional method for reducing fever.[5]

-

Internal Ailments: The consumption of henna water or seeds was linked to improved liver and spleen health and was believed to have a hypotensive effect, lowering blood pressure.[5] Crushed henna seeds mixed with ghee were used to treat dysentery.[5] Chewing on henna leaves was practiced to prevent gum disease and treat mouth ulcers.[5]

The versatility of henna in traditional medicine underscores a deep-rooted empirical understanding of its therapeutic benefits, which modern science is now beginning to unravel and validate.

Modern Pharmacological Validation: Unveiling the Mechanisms of Action

In recent years, scientific research has focused on elucidating the pharmacological properties of this compound, the principal bioactive compound in henna. These studies have provided empirical evidence for many of its traditional uses and have uncovered new therapeutic potentials.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, which are primarily attributed to its ability to modulate key inflammatory pathways. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

dot

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.

By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6] Studies have shown that this compound significantly reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5]

Table 1: Anti-inflammatory Activity of this compound

| Experimental Model | Dosage | Parameter Measured | Percentage Inhibition | Reference |

| Carrageenan-induced paw edema in rats | 500 mg/kg | Paw edema volume | Not significantly different from phenylbutazone (100 mg/kg) | [8] |

| Carrageenan-induced hind paw edema in mice | 80 mg/kg | Paw thickness | Equipotent to aspirin | [9] |

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and modulating the activity of antioxidant enzymes. Its ability to donate a hydrogen atom from its hydroxyl group makes it an effective scavenger of reactive oxygen species (ROS).

Table 2: In Vitro Antioxidant Activity of this compound and its Derivatives

| Assay | Compound | IC50 Value | Reference |

| DPPH radical scavenging | This compound derivative (3d) | 75.39 ± 4.12 µg/mL | [10] |

| DPPH radical scavenging | Ascorbic acid (Standard) | 45.54 ± 3.06 µg/mL | [10] |

| FRAP assay (in A431 cells) | This compound | 94.41 ± 1.21 µM | [11][12] |

| FRAP assay (in 3T3 cells) | This compound | 93.50 ± 8.48 µM | [11][12] |

dot

Caption: Workflow for DPPH Radical Scavenging Assay.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi, validating its traditional use in treating infections. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of this compound and its Derivatives (MIC Values)

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | This compound derivative (with chloride substituent) | 16-32 | [9] |

| Staphylococcus aureus ATCC 25923 | This compound derivative (with nitro substituent) | 32-64 | [9] |

| Candida albicans ATCC 26790 | This compound | 64 | [13] |

| Candida albicans | This compound methyl ether | 23.4 | [7] |

| Various bacteria | Methanol extract of L. inermis | 4380 | [13] |

Wound Healing Activity

The traditional use of henna for wound healing is strongly supported by modern scientific evidence. This compound promotes wound healing through a multi-faceted mechanism that includes enhancing wound contraction, increasing collagen deposition, and promoting re-epithelialization.

dot

Caption: Experimental Workflow for Excision Wound Healing Model.

Table 4: In Vivo Wound Healing Activity of this compound

| Formulation | Measurement Day | Percentage Wound Contraction | Reference |

| This compound Ointment (OLA-6) | Day 6 | 57% | [4][14] |

| Active Drug (this compound) | Day 6 | 71% | [14] |

| Topical this compound Gel (LT3) | - | 85.30 ± 1.56% | [15] |

| Topical this compound Gel (LT4) | - | 99.21 ± 1.32% | [15] |

Experimental Protocols

Extraction and Isolation of this compound from Lawsonia inermis

A common method for the extraction and isolation of this compound from henna leaves involves the following steps:

-

Powdering: Dried leaves of Lawsonia inermis are finely powdered.

-

Extraction: The powdered leaves are subjected to solvent extraction, often using a Soxhlet apparatus, with a non-polar solvent such as diethyl ether or chloroform.

-

Alkaline Treatment: The extract is made alkaline by the addition of sodium bicarbonate, which converts this compound into its water-soluble salt.

-

Acidification: The aqueous layer is separated and then acidified (e.g., with hydrochloric acid to pH 3) to precipitate the this compound.

-

Re-extraction: The precipitated this compound is then re-extracted using an organic solvent like diethyl ether.

-

Purification: The solvent is evaporated, and the resulting crude this compound can be further purified using techniques such as column chromatography.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound (this compound) is dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of a compound.

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin or aspirin), and test groups (treated with this compound at various doses).

-

Drug Administration: The test compound and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Excision Wound Healing Model in Rats

This model is used to evaluate the effect of a substance on wound contraction and epithelialization.

-

Wound Creation: Under anesthesia, a circular piece of skin is excised from the dorsal thoracic region of the rat.

-

Treatment: The wound is topically treated with the test substance (e.g., this compound ointment) daily. The control group receives a placebo or no treatment.

-

Measurement of Wound Area: The wound area is traced on a transparent sheet and measured using a graph paper at regular intervals until the wound is completely healed.

-

Calculation of Wound Contraction: The percentage of wound contraction is calculated as: % Wound Contraction = [(Initial Wound Area - Wound Area on a Specific Day) / Initial Wound Area] x 100

-

Epithelialization Period: The number of days required for the complete closure of the wound is recorded as the period of epithelialization.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The antimicrobial agent (this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The journey of this compound from a traditional remedy to a scientifically validated therapeutic agent is a testament to the value of ethnobotanical knowledge. The convergence of historical use and modern pharmacological evidence strongly suggests that this compound and its derivatives hold significant promise for the development of new drugs for a range of conditions, particularly those with an inflammatory or microbial etiology.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of this compound-based formulations in humans for various conditions, including skin disorders, inflammatory diseases, and wound healing.

-

Bioavailability and Drug Delivery: Studies to enhance the bioavailability of this compound through novel drug delivery systems, such as nanoformulations, could improve its therapeutic efficacy.

-

Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects and may reveal new applications.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other phytochemicals in henna or with conventional drugs could lead to the development of more effective combination therapies.

References

- 1. thaiscience.info [thaiscience.info]

- 2. Antibacterial and antifungal activity of this compound and novel naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of anti-inflammatory and immunomodulatory potential of this compound (2-hydroxy-1,4-naphthoquinone) using pre-clinical rodent model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. media.neliti.com [media.neliti.com]

- 10. asianjpr.com [asianjpr.com]

- 11. scialert.net [scialert.net]

- 12. article.imrpress.com [article.imrpress.com]

- 13. eajse.tiu.edu.iq [eajse.tiu.edu.iq]

- 14. primescholars.com [primescholars.com]

- 15. ijpsr.com [ijpsr.com]

spectroscopic characterization of lawsone (UV-Vis, NMR, FT-IR)

Spectroscopic Characterization of Lawsone: A Technical Guide

Introduction: this compound (2-hydroxy-1,4-naphthoquinone), the primary bioactive pigment isolated from the leaves of the henna plant (Lawsonia inermis), is a subject of significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor properties. A thorough understanding of its molecular structure and electronic properties is crucial for its application in drug development and materials science. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption maxima (λmax) are highly dependent on the solvent and pH, reflecting the molecule's ability to exist in different ionic states.

UV-Vis Absorption Data

The electronic absorption spectra of this compound have been recorded in various solvents, demonstrating characteristic bands corresponding to π→π* and n→π* transitions within the naphthoquinone chromophore. The position of these bands is sensitive to solvent polarity and pH.[1][2]

| Solvent/Condition | Absorption Maxima (λmax) in nm | Reference(s) |

| Methanol | 208, 243, 279, 334 | [1][3] |

| Acetonitrile | 333 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 296, 339, 416, 448 | [1] |

| 0.1 M HCl (acidic) | 334 | [4] |

| 0.1 M NaOH (basic) | 453 | [4] |

| Water:Acetonitrile (95:5 v/v) | 478 | [2] |

| Ethanol | 300-375, 400-525 | [5] |

In acidic and neutral solutions, this compound typically exhibits a yellowish color, with a primary absorption band around 334 nm attributed to the C=O and OH groups.[1][4] Upon increasing the pH, the solution turns orange, and a new absorption band appears at a longer wavelength (around 450-480 nm), indicating the deprotonation of the hydroxyl group.[1][2][4]

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of this compound is outlined below.

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing approximately 10 mg of pure this compound and dissolving it in a 100 mL volumetric flask with the chosen solvent (e.g., methanol, acetonitrile, DMSO).[6]

-

Perform serial dilutions to obtain a final concentration suitable for measurement, typically in the micromolar range (e.g., 5 x 10⁻⁴ M).[2]

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Turn on the instrument and allow the lamps to warm up for at least 15-20 minutes for stabilization.[7]

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference holder and another cuvette with the this compound solution in the sample holder.

-

Perform a baseline correction or "zero" the instrument with the blank solvent across the desired wavelength range (e.g., 200-700 nm).[7][8]

-

Acquire the absorption spectrum of the this compound sample. The data is typically collected at a 1 nm interval with an average time of 0.1 seconds per point.[6]

-

Experimental Workflow: UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

NMR Spectroscopic Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Reference(s) |

| H-3 | ~6.2 - 6.4 | s | [9] |

| H-5 | 8.11 | dd, J = 6.3, 1.5 | [5] |

| H-6 | ~7.73 | t | [10] |

| H-7 | ~7.64 | t | [10] |

| H-8 | 8.11 | dd, J = 6.3, 1.5 | [5] |

Note: Specific chemical shifts can vary slightly depending on the deuterated solvent used (e.g., CDCl₃, DMSO-d₆, MeOD).[2][11][12]

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm (Experimental) | Reference(s) |

| C-1 | 184.6 | [13] |

| C-2 | 161.4 | [13] |

| C-3 | 110.1 | [13] |

| C-4 | 181.8 | [13] |

| C-4a | 131.6 | [13] |

| C-5 | 126.3 | [13] |

| C-6 | 133.5 | [13] |

| C-7 | 134.8 | [13] |

| C-8 | 126.9 | [13] |

| C-8a | 132.3 | [13] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of pure, dry this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][14][15]

-

Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][14][15]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube securely.

-

-

Instrumentation and Measurement:

-

Place the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).[16]

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used for data acquisition.

-

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound shows characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3368 - 3250 | O-H Stretch (H-bonded) | Phenolic -OH | [17][18] |

| 2953 - 2926 | C-H Stretch | Aromatic C-H | [3][18] |

| 1730 - 1637 | C=O Stretch | Naphthoquinone Carbonyls | [9][19] |

| 1655 | C=C Stretch | Naphthoquinone C=C | [3] |

| 1458 - 1317 | C=C Stretch | Aromatic Ring | [9][18] |

| 1244 | C-H In-plane Bend | Naphthalene Skeleton | [9] |

| ~1090 | C-O Stretch | Phenolic C-O | [9] |

| 1024 | O-H Bend | Phenolic -OH | [20] |

| 885, 759 | C-H Out-of-plane Bend | Aromatic Ring | [20] |

The broad band above 3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. The strong absorptions between 1630 and 1730 cm⁻¹ are indicative of the two distinct carbonyl groups in the quinone ring.[9][19]

Experimental Protocol: FT-IR Spectroscopy

The KBr pellet method is a common technique for analyzing solid samples like this compound.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) powder in an oven to remove moisture.[4][17]

-

In an agate mortar, grind 1-2 mg of pure this compound into a very fine powder.[21]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar (sample-to-KBr ratio of roughly 1:100).[1][21]

-

Mix and grind the sample and KBr together rapidly to ensure a homogeneous mixture and minimize moisture absorption.[21]

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[4]

-

-

Instrumentation and Measurement:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the ambient atmosphere (or a blank KBr pellet).

-

Collect the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Experimental Workflow: FT-IR Analysis

References

- 1. Why Kbr Is Used In Ftir Sample Preparation? Achieve Clear, Accurate Ir Spectra With Proper Pellet Technique - Kintek Solution [kindle-tech.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cbic.yale.edu [cbic.yale.edu]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. pakbs.org [pakbs.org]

- 12. mason.gmu.edu [mason.gmu.edu]

- 13. researchgate.net [researchgate.net]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. rsc.org [rsc.org]

- 17. eng.uc.edu [eng.uc.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. shimadzu.com [shimadzu.com]

Tautomeric Forms of Lawsone and Their Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsone (2-hydroxy-1,4-naphthoquinone), the principal bioactive constituent of the henna plant (Lawsonia inermis), is a molecule of significant interest in medicinal chemistry and drug development. Its diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties, are intrinsically linked to its chemical structure and reactivity. A key aspect of this compound's chemistry is its existence in multiple tautomeric forms, which can influence its biological activity, solubility, and stability. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, their relative stability, and the experimental and computational methodologies used to study them.

Tautomeric Forms of this compound

This compound primarily exists in an equilibrium between three tautomeric forms: the 1,4-naphthoquinone, 1,2-naphthoquinone, and 1,2,4-naphthotrione forms.[1][2]

-

1,4-Naphthoquinone Tautomer (2-hydroxy-1,4-naphthoquinone): This is the most stable and predominant tautomeric form of this compound.[1][2] Its enhanced stability is attributed to the cancellation of the dipolar moments of the carbonyl groups and the presence of an intramolecular hydrogen bond between the hydroxyl group at position 2 and the carbonyl group at position 1.

-

1,2-Naphthoquinone Tautomer (4-hydroxy-1,2-naphthoquinone): This tautomer is less stable than the 1,4-naphthoquinone form but is believed to co-exist in equilibrium in solution.

-

1,2,4-Naphthotrione Tautomer (naphthalene-1,2,4-trione): This is the least stable of the three tautomers.[2] Despite its lower stability, it is likely to be present in the tautomeric equilibrium in solution.[2]

The tautomeric equilibrium of this compound is dynamic and can be influenced by environmental factors such as solvent polarity and pH.

Visualization of this compound Tautomerism

The equilibrium between the different tautomeric forms of this compound can be visualized as follows:

Caption: Tautomeric equilibrium of this compound.

Stability of this compound Tautomers

The relative stability of the this compound tautomers has been investigated through both experimental and computational methods. The established order of stability is:

1,4-Naphthoquinone > 1,2-Naphthoquinone > 1,2,4-Naphthotrione [1][2]

Computational Studies

A DFT study on this compound itself, focused on its application in dye-sensitized solar cells, has provided the optimized geometry of the most stable 1,4-naphthoquinone tautomer.[3] However, a comparative energetic analysis of all three tautomers was not the focus of this study.

The general workflow for a computational study on this compound tautomerism is outlined below:

Caption: Computational workflow for tautomer stability.

Table 1: Summary of Expected Computational Data for this compound Tautomers

| Tautomer | Point Group | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) |

| 1,4-Naphthoquinone | C | 0 (Reference) | Value |

| 1,2-Naphthoquinone | C | Positive Value | Value |

| 1,2,4-Naphthotrione | C | Higher Positive Value | Value |

| Note: Specific values are not available from the reviewed literature and would require a dedicated computational study. |

Experimental Protocols for Studying this compound Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques. The choice of method depends on the specific information required, such as the qualitative identification of tautomers, quantitative determination of their ratios, and the influence of environmental factors.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is a valuable tool for monitoring the tautomeric equilibrium of this compound, particularly as a function of pH. The different tautomers are expected to have distinct absorption spectra.

Protocol for Investigating the Effect of pH on this compound Tautomerism:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

-

Sample Preparation: For each pH value, add a small aliquot of the this compound stock solution to the buffer solution to achieve a final concentration suitable for UV-Vis analysis. Ensure the percentage of the organic solvent is low to minimize its effect on the pH.

-